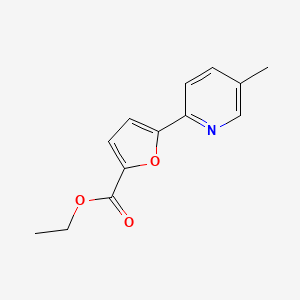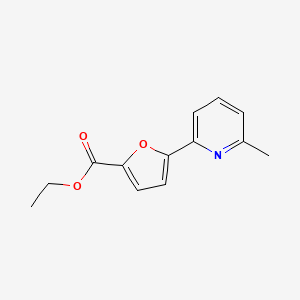![molecular formula C12H13FN2Si B1391955 5-Fluoro-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1228666-01-0](/img/structure/B1391955.png)
5-Fluoro-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
“5-Fluoro-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C12H13FN2Si . It is part of the Fluorinated Building Blocks and Halogenated Heterocycles . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “5-Fluoro-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine” can be represented by the SMILES string CSi(C)C#Cc1c(F)cnc2[nH]ccc12 . This string represents the connectivity and arrangement of atoms in the molecule.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Derivative Development
One stream of research focuses on synthesizing derivatives of pyrrolopyridine, including 5-Fluoro-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine, and exploring their potential applications. For example, a study outlined an efficient synthesis route for 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives via a one-pot, three-component approach, highlighting the versatility of pyrrolopyridine compounds in chemical synthesis (Vilches-Herrera et al., 2013). Similarly, another research effort described the synthesis of 2,3-disubstituted pyrrolo[2,3-b]pyridines through palladium-catalyzed heteroannulation, further demonstrating the compound's utility in creating structurally diverse molecules (Park et al., 1998).
Molecular Docking and QSAR Studies
In the realm of computational chemistry, studies have utilized derivatives of pyrrolopyridine for molecular docking and quantitative structure-activity relationship (QSAR) analyses. For instance, research on 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline and related compounds provided insights into their orientations and active conformations when complexed with c-Met kinase, a crucial enzyme in cancer pathways. This work emphasizes the potential of pyrrolopyridine derivatives in designing targeted cancer therapies (Caballero et al., 2011).
Luminescent Probes Development
Another innovative application involves the development of highly luminescent probes based on pyrrolopyridine frameworks. Research in this area has led to the creation of novel bodipy-based fluorophores attached to pyridine and pyrrolopyridine cores, showcasing the potential of these compounds in fluorescence-based applications, such as imaging and sensor technology (Ulrich & Ziessel, 2004).
Antitumor Activity and Drug Development
Furthermore, derivatives of 5-Fluoro-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine have been explored for their antitumor activities. Studies have synthesized nortopsentin analogues, showcasing significant tumor volume inhibition in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer. These findings highlight the compound's potential as a scaffold for developing new antitumor agents (Carbone et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2Si/c1-16(2,3)7-5-9-10-4-6-14-12(10)15-8-11(9)13/h4,6,8H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLBIWBZPQAUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C2C=CNC2=NC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678430 | |
| Record name | 5-Fluoro-4-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1228666-01-0 | |
| Record name | 5-Fluoro-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-4-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



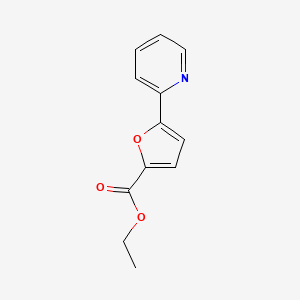
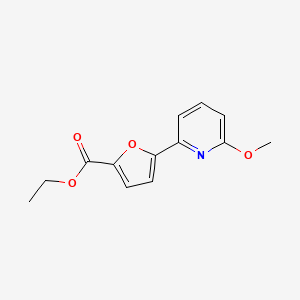
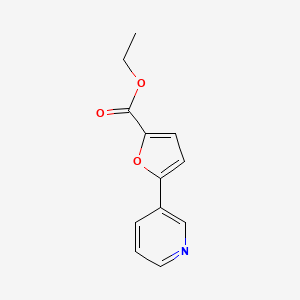

![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester](/img/structure/B1391879.png)
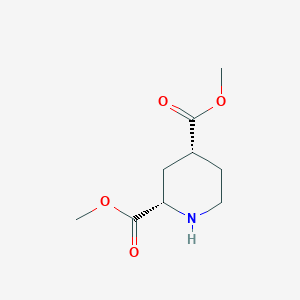
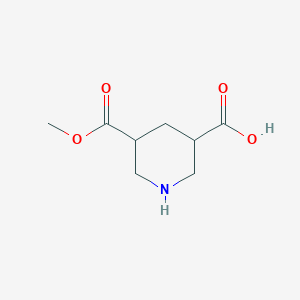

![1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one](/img/structure/B1391887.png)
![(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine](/img/structure/B1391888.png)

